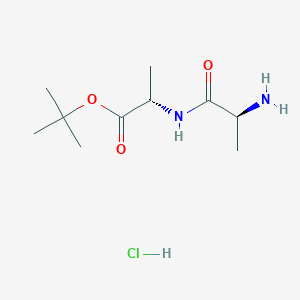

(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-6(11)8(13)12-7(2)9(14)15-10(3,4)5;/h6-7H,11H2,1-5H3,(H,12,13);1H/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTLRMKNRNPEBY-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

H-Ala-Ala-OtBu . HCl, also known as (S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, is an alanine derivativeAmino acid derivatives like this are often used in the synthesis of peptides and proteins, suggesting that its targets could be various enzymes or receptors that interact with these biomolecules.

Mode of Action

The exact mode of action of H-Ala-Ala-OtBu It is known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage. These effects suggest that H-Ala-Ala-OtBu . HCl may interact with its targets to modulate these physiological processes.

Biochemical Pathways

The specific biochemical pathways affected by H-Ala-Ala-OtBu Given its potential role in influencing anabolic hormone secretion and providing fuel during exercise, it may be involved in pathways related to energy metabolism and muscle protein synthesis.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Ala-Ala-OtBu It is known that amino acid derivatives can be absorbed and distributed throughout the body, where they can be metabolized and eventually excreted These properties would impact the bioavailability of H-Ala-Ala-OtBu

Result of Action

The molecular and cellular effects of H-Ala-Ala-OtBu Given its potential effects on anabolic hormone secretion, energy supply during exercise, mental performance under stress, and prevention of exercise-induced muscle damage, it can be inferred that this compound may have various effects at the molecular and cellular levels.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Ala-Ala-OtBu Like other amino acid derivatives, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other compounds.

Biological Activity

(S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, with the molecular formula and CAS number 60417-38-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound is hypothesized to exhibit biological activity through its structural components that may interact with various biological targets. The presence of the tert-butyl group has implications for metabolic stability, while the amino acid moiety can facilitate interactions with proteins and enzymes involved in metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in vivo. The compound's metabolic stability is a critical factor influencing its bioavailability and therapeutic efficacy. Research indicates that compounds with a tert-butyl group often face challenges related to metabolic lability, which can lead to rapid clearance from the body .

In Vitro Studies

In vitro studies have shown that modifications to the tert-butyl group can enhance metabolic stability. For instance, replacing the tert-butyl group with more stable moieties has resulted in increased half-lives in liver microsomes . This suggests that this compound may benefit from similar modifications to enhance its therapeutic potential.

Case Studies

- Metabolic Stability : A study highlighted the metabolic pathways involving cytochrome P450 enzymes, specifically CYP3A4/5 and CYP2D6, which are known to metabolize compounds containing tert-butyl groups. The findings suggest that optimizing the structure of this compound could lead to improved pharmacokinetic profiles .

- Anticancer Activity : Preliminary investigations into related compounds suggest potential anticancer properties. For example, compounds designed similarly have shown efficacy in inhibiting cell proliferation in cancer cell lines through mechanisms involving microtubule stabilization and disruption of mitotic processes . Further research is needed to determine if this compound exhibits similar effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.74 g/mol |

| CAS Number | 60417-38-1 |

| Purity | ≥95% |

Table 2: Metabolic Stability Comparison

| Compound | Half-Life (min) | Metabolic Pathway |

|---|---|---|

| (S)-tert-butyl 2-amino | 63 | CYP3A4/5, CYP2D6 |

| Modified Compound | 114 | Improved stability |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four key analogs based on structural features, stereochemistry, and applications:

Key Observations:

- Steric and Solubility Effects: The tert-butyl group in the target compound and (S)-tert-butyl 2-(methylamino)propanoate hydrochloride provides superior steric protection compared to methyl or ethyl esters, enhancing stability in synthetic pathways .

- Stereochemical Influence: The S,S configuration in the target compound contrasts with the R,R configuration in (R)-methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride, leading to divergent enantioselectivity in reactions .

- Functional Group Diversity: The amide linkage in the target compound distinguishes it from esters with simpler amino groups (e.g., methylamino in CAS 103614-40-0), enabling peptide bond formation .

Q & A

Q. What are the key synthetic routes for preparing (S)-tert-butyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves multi-step protection-deprotection strategies. For example:

- Step 1 : Coupling of (S)-2-aminopropanoic acid derivatives with tert-butyl esters using activating agents (e.g., carbodiimides) under inert conditions. highlights the use of tert-butyl esters in coupling reactions with amines, requiring anhydrous solvents like THF or dichloromethane .

- Step 2 : Hydrochloride salt formation via HCl gas or aqueous HCl in polar solvents (e.g., ethanol), followed by lyophilization. Solvent choice impacts crystallinity and purity .

- Critical factors : Temperature control (<0°C during coupling) and chiral auxiliaries (e.g., benzyloxycarbonyl groups) preserve stereochemistry. Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating enantiomerically pure intermediates .

Q. How can researchers verify the enantiomeric purity and structural integrity of this compound?

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention time shifts indicate enantiomeric contamination .

- NMR spectroscopy : Key signals include the tert-butyl singlet at ~1.4 ppm (9H) and amide protons at 6.5–7.5 ppm. Discrepancies in splitting patterns may indicate racemization .

- Mass spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 307.2 (calculated for C12H23ClN2O3+). Deviations >0.1 Da suggest impurities .

Q. What solubility properties should be considered for in vitro assays?

The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C). For organic phases, it is soluble in DMSO (100 mM) but insoluble in hexane. Adjust pH to 4–6 to prevent precipitation in buffer systems .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis affect the yield of the target compound, and how can these be mitigated?

- Racemization : Elevated temperatures or prolonged reaction times during amide coupling can lead to epimerization. Use low-temperature (-20°C) coupling with HOBt/DIC to minimize this .

- Side reactions : Tert-butyl ester hydrolysis under acidic conditions (e.g., TFA) can occur. Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and quench promptly after completion .

- Data contradiction example : reports a 75% yield using NaH/THF, while achieved 62% with SnCl4 catalysis. The disparity arises from solvent polarity effects on intermediate stability .

Q. What role does this compound play in the synthesis of peptide-based pharmaceuticals, and how can impurities be characterized?

- Application : It serves as a chiral building block for protease inhibitors (e.g., moexipril analogs) and PROTACs. The tert-butyl group enhances cell permeability, while the hydrochloride improves bioavailability .

- Impurity profiling : LC-MS/MS identifies common impurities like de-esterified analogs (m/z 251.1) or diastereomers. details using ion-pair chromatography (0.1% heptafluorobutyric acid in acetonitrile/water) for separation .

Q. What advanced techniques are used to study its interactions with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD) with proteases. A 2024 study () reported KD = 2.3 μM for a related aminopropanoate derivative .

- X-ray crystallography : Co-crystallize with thrombin or trypsin-like proteases to resolve binding modes. The tert-butyl group often occupies hydrophobic S1 pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.